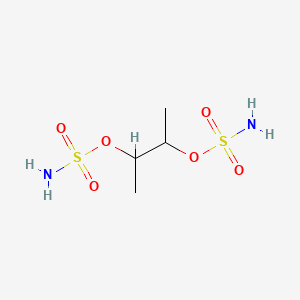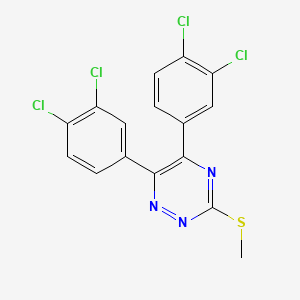
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)-: is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two 3,4-dichlorophenyl groups and a methylthio group attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Dichlorophenyl Derivatives: Reacting 3,4-dichlorophenyl derivatives with triazine precursors in the presence of a base.
Thioether Formation: Introducing the methylthio group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch or Continuous Flow Reactors: Utilizing reactors that allow precise control over temperature, pressure, and reaction time.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazine ring or the chlorophenyl groups, potentially leading to dechlorination or ring reduction.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenyl rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles like amines, thiols, or halides.
Major Products:
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Dechlorinated Derivatives: From reduction reactions.
Substituted Phenyl Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.
Material Science: Potential use in the development of advanced materials with specific properties.
Biology and Medicine:
Pharmacology: Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.
Biochemical Research: Used as a probe or reagent in biochemical assays.
Industry:
Agriculture: Potential use as a pesticide or herbicide.
Polymer Industry: Utilized in the synthesis of specialty polymers or coatings.
Mechanism of Action
The mechanism of action of as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)- would depend on its specific application. For instance:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.
Catalytic Activity: It may facilitate chemical reactions by stabilizing transition states or providing an active site for reactants.
Comparison with Similar Compounds
Triazine Derivatives: Compounds like atrazine, simazine, and propazine, which are widely used as herbicides.
Chlorophenyl Compounds: Other compounds containing chlorinated phenyl groups, such as chlorobenzene derivatives.
Uniqueness:
Structural Features: The combination of triazine, dichlorophenyl, and methylthio groups makes this compound unique in its chemical and physical properties.
Properties
CAS No. |
74417-13-3 |
|---|---|
Molecular Formula |
C16H9Cl4N3S |
Molecular Weight |
417.1 g/mol |
IUPAC Name |
5,6-bis(3,4-dichlorophenyl)-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C16H9Cl4N3S/c1-24-16-21-14(8-2-4-10(17)12(19)6-8)15(22-23-16)9-3-5-11(18)13(20)7-9/h2-7H,1H3 |
InChI Key |
YILHLOPLXOOYMS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(N=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


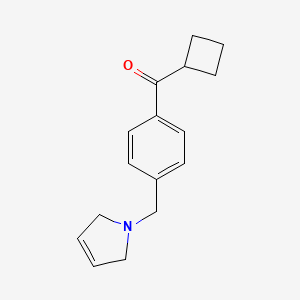
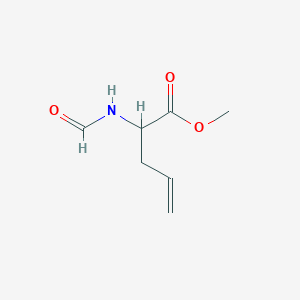
![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)

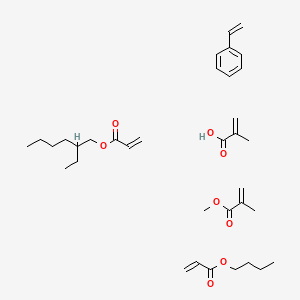
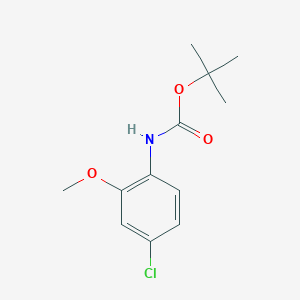

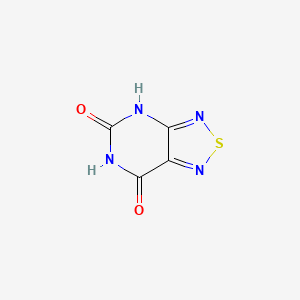
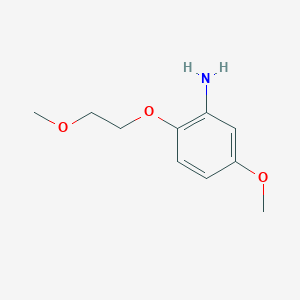

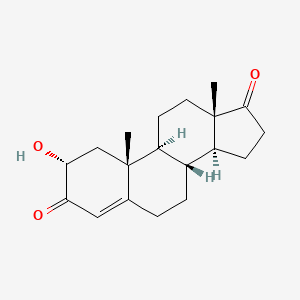

![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
